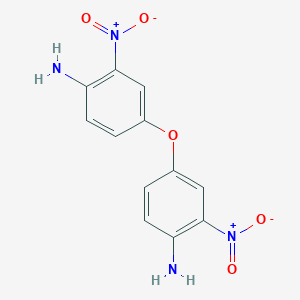
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid
概要
説明
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid, also known as (E)-3-Fluoro-4-((3-fluorobenzyl)oxy)phenylacrylic acid, is an organic compound belonging to the family of phenylacrylic acids. It is a colorless solid with the chemical formula C14H10F2O2. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antimicrobial agents. This compound has also been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
Metal Complex Synthesis
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid (L1) is used in synthesizing metal complexes. For instance, complexes like [Mn{sub 3}(L1){sub 6}(L2){sub 2}].H{sub 2}O.CH{sub 3}CN (1), [Zn{sub 2}(L1){sub 4}(L3)]{sub n} (2), [Mn(L1){sub 2}(H{sub 2}O){sub 2}]{sub n} (3), and [Co(L1){sub 2}(H{sub 2}O){sub 2}]{sub n} (4) have been synthesized. These complexes are significant for studying halogen-halogen interactions, particularly fluoro-fluoro contact. They also exhibit variable-temperature magnetic measurements indicating antiferromagnetic interactions in certain metal ions (Liu, Liu, & Li, 2011).
Optoelectronic Properties
This chemical is important in the study of optoelectronic properties of similar molecules. For example, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, has been researched for its structural, optoelectronic, and thermodynamic properties. These properties are crucial for applications in nonlinear optical materials, as indicated by its dipole moment, polarizability, and hyperpolarizability measurements (Fonkem et al., 2019).
Corrosion Inhibition
(E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, another related compound, has been utilized to form self-assembled films on iron surfaces for corrosion protection. The films formed from this compound demonstrated significant inhibition abilities against iron corrosion, indicating its potential in materials protection (Zhang, Chen, Li, & Le, 2009).
Drug Release and
Polymeric ApplicationsThe compound has applications in drug release studies and polymer science. For instance, in a study involving polymeric hydrogels, a novel crosslinker was synthesized using a related compound, (E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate (AMA). This study explored the drug-releasing behavior from the hydrogels, showing that the release rate was dependent on various factors like crosslinking density and drug loading percentage. This research is pivotal for the development of advanced drug delivery systems (Arun & Reddy, 2005).
Synthesis of Amphiphilic Copolymers
In another study, amphiphilic narrow dispersed copolymers of acrylic acid and fluoroalkyl acrylates were synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization. This process, which involved the use of dibenzyl trithiocarbonate in DMF solution, led to the formation of triblock copolymers in various media, demonstrating the compound's utility in creating core–shell particles and microstructured polymer films (Serkhacheva et al., 2017).
Design of Histone Deacetylase Inhibitors
(E)-3-(4-(substituted)-phenyl)acrylic acids have been designed and synthesized as potential histone deacetylase inhibitors and cytotoxic agents. Such compounds exhibited significant inhibitory activity against specific cancer cell lines, highlighting their potential in cancer therapy (Abdel-Atty et al., 2014).
特性
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNYRRFIRMCOC-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

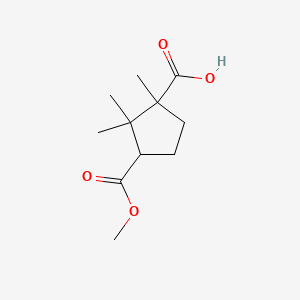
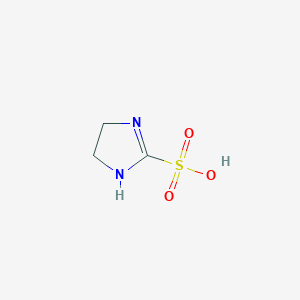
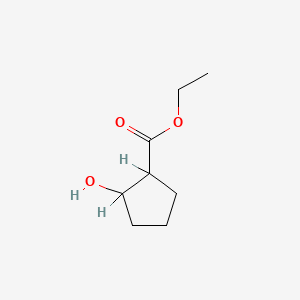
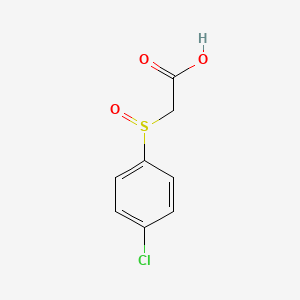



![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)

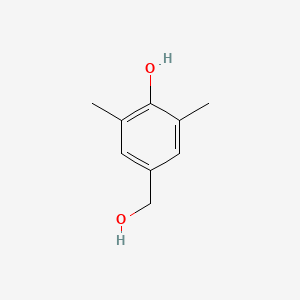
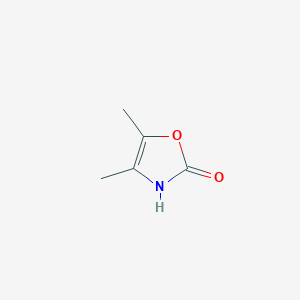
![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)
![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
